molecular formula C16H16N2O3 B603466 N-[(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide CAS No. 370872-57-4

N-[(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide

Cat. No.: B603466
CAS No.: 370872-57-4
M. Wt: 284.31g/mol
InChI Key: XOTFCWDYZATHBY-GZTJUZNOSA-N
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Description

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenoxypropanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are hydrazine derivatives.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hydrazone group can interact with biological macromolecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-hydroxyphenyl)methylidene]isonicotinohydrazide
  • N’-[(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
  • N’-[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]quinoline-2-carbohydrazide

Uniqueness

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide is unique due to its specific structural features, such as the phenoxypropane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

370872-57-4

Molecular Formula

C16H16N2O3

Molecular Weight

284.31g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide

InChI

InChI=1S/C16H16N2O3/c1-12(21-14-8-3-2-4-9-14)16(20)18-17-11-13-7-5-6-10-15(13)19/h2-12,19H,1H3,(H,18,20)/b17-11+

InChI Key

XOTFCWDYZATHBY-GZTJUZNOSA-N

SMILES

CC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC=CC=C2

Origin of Product

United States

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